molecular formula C28H28Cl2P2Pd B1278696 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride CAS No. 29964-62-3

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Cat. No.: B1278696
CAS No.: 29964-62-3
M. Wt: 603.8 g/mol
InChI Key: JQXJBXVWVPVTOO-UHFFFAOYSA-L
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Description

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is a coordination complex that features a palladium(II) center coordinated by two chloride ions and a bidentate ligand, 1,4-bis(diphenylphosphino)butane. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling .

Mechanism of Action

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as 1,4-Butylenebis(diphenylphosphine)palladium dichloride, is a complex organometallic compound. This compound plays a significant role in various catalytic reactions, particularly in cross-coupling reactions .

Target of Action

The primary target of this compound is the reactant molecules involved in various cross-coupling reactions . It acts as a catalyst, facilitating the reaction without being consumed in the process.

Mode of Action

The compound interacts with its targets by providing a platform for the reactants to come together and react . The palladium atom in the compound coordinates with the reactant molecules, facilitating their interaction and the subsequent reaction .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .

Result of Action

The compound facilitates various cross-coupling reactions, leading to the formation of desired products . For example, it can catalyze the styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .

Biochemical Analysis

Biochemical Properties

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride acts as a catalyst in numerous biochemical reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates, enabling the catalytic process .

Cellular Effects

This compound influences cellular processes by acting as a catalyst in reactions that modify cellular metabolites. It can affect cell signaling pathways and gene expression by facilitating the synthesis of bioactive molecules. The compound’s catalytic activity can lead to changes in cellular metabolism, impacting the overall function of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of palladium-substrate complexes. These complexes undergo oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle . The compound’s ability to form stable complexes with various substrates makes it an effective catalyst in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can change over time. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease due to degradation or the formation of inactive species . Long-term studies have shown that the compound can maintain its catalytic properties for extended periods, although periodic reactivation may be necessary .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively catalyzes biochemical reactions without significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Careful dosage optimization is essential to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that require palladium-catalyzed reactions. It interacts with enzymes and cofactors that facilitate the formation of complex organic molecules . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments where it can exert its catalytic effects. The compound’s distribution is crucial for its activity and function in biochemical reactions .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its catalytic activity and ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride can be synthesized through the reaction of palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent. The reaction typically proceeds as follows:

[ \text{PdCl}_2 + \text{dppb} \rightarrow \text{PdCl}_2(\text{dppb}) ]

where dppb stands for 1,4-bis(diphenylphosphino)butane. The reaction is usually carried out in a solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily involved in catalytic cross-coupling reactions. These include:

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, alkenes, and substituted aromatic compounds, respectively .

Scientific Research Applications

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride
  • 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride
  • Bis(triphenylphosphine)palladium(II) chloride

Uniqueness

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various cross-coupling reactions compared to other similar palladium complexes .

Properties

IUPAC Name

dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJBXVWVPVTOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450296
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29964-62-3
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What catalytic properties make 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride useful in organic synthesis?

A1: this compound (DPPB) is a valuable catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. One notable application is its use in the synthesis of diphenyl carbonate by catalytic oxidation of phenol. [] This reaction is particularly relevant for producing polycarbonate plastics, highlighting the industrial significance of DPPB.

A1: The structure of DPPB features a palladium(II) center coordinated by two diphenylphosphine groups linked by a butane chain. This specific ligand arrangement significantly influences the catalyst's activity and selectivity. The diphenylphosphine groups act as strong electron donors, increasing electron density at the palladium center. This electronic configuration facilitates oxidative addition and reductive elimination steps crucial for catalytic cycles involving carbon-carbon bond formation. The butane bridge provides a flexible backbone that allows the catalyst to accommodate different substrate sizes and geometries.

Q2: What analytical techniques are commonly employed to characterize this compound?

A2: Several techniques are used to characterize DPPB and confirm its synthesis, including:

  • IR Spectroscopy: Provides information about the presence of functional groups, such as the phosphine ligands and Pd-Cl bond. []
  • ¹H-NMR Spectroscopy: Confirms the structure and purity of the synthesized complex by analyzing the hydrogen atom environments. []
  • Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, etc.) to verify the compound's purity and confirm its empirical formula. []
  • Thermogravimetric Analysis (TG): Assesses the thermal stability of the compound by measuring its weight loss as a function of temperature. This helps determine its decomposition temperature and potential for use under various reaction conditions. []

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